molecular formula C12H10BBrO2 B1274311 4'-Bromo-4-biphenylboronic Acid CAS No. 480996-05-2

4'-Bromo-4-biphenylboronic Acid

Cat. No. B1274311
M. Wt: 276.92 g/mol
InChI Key: HQAGDFJHKPSZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08686628B2

Procedure details

10.0 g (0.032 mol) of 4,4′-dibromobiphenyl was put in a 500 mL three neck flask, and nitrogen was substituted for air in the flask, and then 200 mL of tetrahydrofuran was added and stirred at −80° C. 20 mL (0.032 mol) of n-butyllithium (1.60 M hexane solution) was dropped into a reaction solution, and stirred for 1 hour at −80° C., and 40 mL (0.060 mol) of trimethyl borate was added and stirred for 1 hour while returning to room temperature. After 200 mL (1.0 mol/L) of hydrochloric acid water was added to the reaction solution, and stirred for about 12 hours, an organic layer was washed with a saturated sodium hydrogen carbonate solution and saturated saline, and then dried with magnesium sulfate. After the reaction solution was naturally filtered, a solid which was obtained by concentrating a filtrate, was recrystallized with a mixture of ethyl acetate and hexane. 3.7 g of 4-(4-bromophenyl)phenylboronic acid that was a target substance and was a white solid was obtained in a yield of 41% (Synthesis Scheme (e-1)).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11](Br)=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.C([Li])CCC.[B:20](OC)([O:23]C)[O:21]C.O.Cl>O1CCCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([B:20]([OH:23])[OH:21])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=CC=C(C=C1)Br
Step Two
Name
three
Quantity
500 mL
Type
reactant
Smiles
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
O.Cl
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-80 °C
Stirring
Type
CUSTOM
Details
stirred at −80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1 hour at −80° C.
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
while returning to room temperature
STIRRING
Type
STIRRING
Details
stirred for about 12 hours
Duration
12 h
WASH
Type
WASH
Details
an organic layer was washed with a saturated sodium hydrogen carbonate solution and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After the reaction solution was naturally filtered
CUSTOM
Type
CUSTOM
Details
a solid which was obtained
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating a filtrate
CUSTOM
Type
CUSTOM
Details
was recrystallized with a mixture of ethyl acetate and hexane
CUSTOM
Type
CUSTOM
Details
was obtained in a yield of 41% (Synthesis Scheme (e-1))

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)C1=CC=C(C=C1)B(O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.